molecular formula C30H48O4 B082541 Saikogenin F

Saikogenin F

Katalognummer: B082541
Molekulargewicht: 472.7 g/mol
InChI-Schlüssel: IUBQSOTVBGNWDI-CUMBFETHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saikogenin F (SGF) is an oleanane-type triterpenoid sapogenin derived from saikosaponins, primarily found in Bupleurum falcatum L. (Chinese thorowax root). It is generated via enzymatic hydrolysis of saikosaponin A (SSA) or D (SSD) by β-glucosidases such as BglPm or BglLk, which cleave the glucose moiety at the C3 position . Structurally, SGF retains the core aglycone framework of saikosaponins but lacks sugar substituents, contributing to its distinct pharmacological profile. Key features include a 13,28-epoxy ring and hydroxyl groups at C3 and C16, which are critical for its bioactivity .

SGF has demonstrated anti-inflammatory and neuroprotective effects, particularly in Alzheimer’s disease models, where it mitigates neuroinflammation and cognitive impairment . However, its anticancer activity is notably weaker compared to its glycosylated precursors (SSA and SSD) .

Vorbereitungsmethoden

Plant Material and Initial Extraction Protocols

The primary source of Saikogenin F is the root of Bupleurum smithii Wolff., a traditional Chinese medicinal plant. The extraction process begins with dried roots, which are typically crushed to increase surface area for solvent interaction.

Ethanol-Water Reflux Extraction

In a standardized protocol, 10 kg of dried B. smithii roots undergo reflux extraction with a 7:3 (v/v) ethanol-water mixture. This step is repeated three times, each lasting 1 hour, to maximize compound recovery . The combined extract is concentrated under reduced pressure to yield a crude residue.

Key Parameters:

  • Solvent Ratio : Ethanol-water (7:3) balances polarity to solubilize both polar and non-polar constituents.

  • Temperature : Reflux conditions (~78°C for ethanol) enhance extraction efficiency.

  • Yield : Initial extraction typically recovers 15–20% of the plant’s dry weight as crude extract .

Sequential Solvent Partitioning

The crude extract is partitioned into three fractions using solvents of increasing polarity:

SolventVolume per PartitionNumber of PartitionsTarget Fraction
Light Petroleum1 L4Non-polar compounds
Ethyl Acetate1 L4Medium-polar compounds
n-Butanol1 L4Polar compounds

The ethyl acetate (EtOAc) fraction, enriched with this compound, is evaporated to dryness (200 g from 10 kg roots) . This step eliminates sugars and highly polar impurities, concentrating triterpenoids.

Chromatographic Purification

Silica Gel Column Chromatography

The EtOAc fraction (200 g) is subjected to silica gel column chromatography (100–200 mesh) with a gradient elution of dichloromethane-methanol:

  • Elution Gradient : 0% → 20% methanol over 10 column volumes.

  • Fraction Collection : 12 subfractions (Fr.A–Fr.L) are collected, with Fr.D (6.5 g) showing the highest this compound content .

Sephadex LH-20 Gel Filtration

Fr.D is further purified using Sephadex LH-20 with a 4:6 (v/v) dichloromethane-methanol mobile phase. This step separates this compound from structurally similar triterpenoids based on molecular size and polarity .

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Final purification employs a reversed-phase C18 column (250 mm × 20 mm, 5 µm) with acetonitrile-water gradient elution:

Time (min)Acetonitrile (%)Water (%)Flow Rate (mL/min)
0–2040 → 6060 → 401.0
20–2540601.0

This yields 0.87 g of this compound (purity >95% by HPLC) .

Structural Characterization and Quality Control

Spectroscopic Identification

  • NMR : 1^1H-NMR (400 MHz, CDCl3_3): δ 5.28 (t, J=6.8 Hz, H-12), 3.20 (m, H-3). 13^{13}C-NMR (100 MHz, CDCl3_3): δ 79.5 (C-3), 139.2 (C-13) .

  • ESI-MS : m/z 455.3 [M+H]+^+, confirming a molecular formula of C30_{30}H48_{48}O4_4 .

Purity Assessment

HPLC analysis under the conditions described in Section 3.3 ensures minimal co-eluting impurities. Purity thresholds for pharmacological studies typically exceed 90% .

Yield Optimization Challenges

FactorImpact on YieldMitigation Strategy
Solvent PolarityLow polarity reduces this compound solubilityOptimize ethanol-water ratio during reflux
Column Load CapacityOverloading causes peak broadeningUse stepwise elution with silica gel
Enzymatic DegradationHydrolysis of glycosidic bondsAvoid prolonged aqueous exposure

Scalability and Industrial Considerations

  • Cost Analysis : Silica gel chromatography accounts for 60–70% of total purification costs.

  • Throughput : Prep-HPLC remains a bottleneck; simulated moving bed (SMB) chromatography could enhance throughput .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Saikogenin F unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

    Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

    Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten biologischen Aktivitäten .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es übt seine Wirkungen aus durch:

Ähnliche Verbindungen:

Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen Glykosidase-Hemmaktivität und seiner starken Antikrebs- und Entzündungshemmende Wirkungen einzigartig. Seine Fähigkeit, mehrere Signalwege zu modulieren und Apoptose in Krebszellen zu induzieren, unterscheidet es von anderen ähnlichen Verbindungen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Saikogenin F has been studied for its anticancer effects, particularly against human colon cancer cell lines. Research indicates that while this compound itself exhibits limited direct anti-cancer activity at lower concentrations, it can be part of a broader therapeutic strategy when combined with other compounds.

Table 1: IC50 Values of this compound and Related Compounds

CompoundIC50 (µM)
Saikosaponin A2.83
Saikosaponin D4.26
Prothis compound14.21
Prosaikogenin G8.49
This compound >500

In studies involving the HCT 116 colon cancer cell line, this compound required high concentrations to induce cell death, indicating that it may not be effective as a standalone treatment but could enhance the efficacy of other saponins when used in combination therapies .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of Alzheimer's disease. It has been shown to inhibit amyloid-beta-induced activation of microglia, which are implicated in neuroinflammation and neuronal damage.

Case Study: Inhibition of Microglial Activation

  • Study Design : Iba-1 immunohistochemical staining was employed to assess microglial activation in vivo.
  • Findings : this compound significantly reduced microglial activation induced by amyloid-beta, suggesting its potential use in therapeutic strategies against neurodegenerative diseases .

Anti-inflammatory Applications

This compound exhibits anti-inflammatory properties that can be beneficial in treating various inflammatory conditions. Its ability to modulate immune responses makes it a candidate for further exploration in inflammatory diseases.

Metabolic Effects

Emerging evidence suggests that this compound may have beneficial effects on metabolic disorders. It has been linked to improved lipid metabolism and could potentially aid in managing conditions like fatty liver disease.

Table 2: Effects on Lipid Metabolism

Study FocusFindings
Ethanol-induced liver injurySaikogenin A (related compound) improved lipid metabolism by targeting SIRT1 and PPAR-α pathways .

Wirkmechanismus

The mechanism of action of saikogenin F involves its interaction with various molecular targets and pathways. It exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences :

  • Saikosaponins vs. Saikogenins : Glycosylation at C3 enhances solubility and receptor binding. Saikosaponins (e.g., SSA, SSD) exhibit stronger anticancer activity than their aglycone derivatives (SGF, SGG) .
  • Saikogenin F vs. G : SGF (from SSA) has a 13,28-epoxy group, while SGG (from SSD) lacks this feature, leading to divergent anti-inflammatory and anticancer potencies .

Pharmacological Activity

Anticancer Effects
  • Saikosaponin A (SSA) : IC50 = 2.83 µM in HCT116 colorectal cancer cells; induces apoptosis via Bax/Bcl-2 modulation and caspase-3 activation .
  • This compound (SGF) : Weak activity (IC50 > 500 µM); requires high concentrations to inhibit cancer growth .
  • Prothis compound : Intermediate potency (IC50 = 14.21 µM), suggesting partial glycosylation retains some efficacy .
Anti-Inflammatory and Neuroprotective Effects
  • This compound : Reduces microglial activation and NADPH oxidase expression in Alzheimer’s models, improving memory impairment .
  • Saikogenin D : Inhibits PGE2 production and modulates calcium signaling, but lacks significant neuroprotective effects .

Metabolic and Enzymatic Interactions

  • Biotransformation Efficiency : BglPm converts SSA to SGF with a 39.1% yield, while BglLk converts SSD to SGG at 31.2% .
  • Synergistic Effects : Co-administration of Radix Bupleuri and Radix Paeoniae Alba enhances conversion of saikosaponins to saikogenins in the liver, improving bioavailability .

Molecular Targets and Mechanisms

  • Saikosaponin A/D : Bind γ-glutamylcysteine synthetase (GSS) with high affinity (Kd = −9.80 kcal/mol), promoting ROS-mediated apoptosis .
  • This compound/G : Fail to dock with GSS due to lack of glycosylation, explaining reduced anticancer activity .

Biologische Aktivität

Saikogenin F, a triterpenoid sapogenin derived from the saponins of various Bupleurum species, particularly Bupleurum falcatum and Bupleurum smithii, has gained attention for its significant biological activities, especially in cancer treatment and anti-inflammatory effects. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by a unique chemical structure that sets it apart from related compounds. Its synthesis primarily involves the enzymatic hydrolysis of saikosaponins using recombinant glycoside hydrolases. This biotechnological approach allows for efficient production while preserving the compound's therapeutic potential .

Anti-Cancer Activity

Research indicates that this compound exhibits notable anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including human colon cancer cells (HCT 116). The half-maximal inhibitory concentration (IC50) values for related compounds are as follows:

Compound NameIC50 (μM)
Saikosaponin A2.83
Saikosaponin D4.26
Prothis compound14.21
Prosaikogenin G8.49
This compound >500

This compound demonstrated significant cytotoxicity only at high concentrations, indicating a need for further studies to optimize its use in therapeutic contexts .

Anti-Inflammatory Effects

In addition to its anti-cancer activity, this compound has been reported to have anti-inflammatory effects. It reduces the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. This property suggests potential applications in treating inflammatory diseases .

The biological activities of this compound are mediated through various molecular mechanisms:

  • Gene Expression Modulation : Studies have indicated that this compound influences gene expression related to cell proliferation and inflammation, potentially altering signaling pathways involved in these processes .
  • Enzyme Interaction : The compound binds with specific enzymes and proteins, affecting their activity and subsequently modulating biochemical pathways critical to cancer progression and inflammation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in experimental models:

  • Cognitive Improvement in Alzheimer's Disease Models : Behavioral experiments showed that this compound could ameliorate Aβ-induced cognitive impairment in mice, suggesting neuroprotective properties alongside its anti-cancer effects.
  • Combination Therapies : Research has demonstrated that combining this compound with other herbal extracts enhances its bioavailability and therapeutic efficacy, particularly in neuroprotective and anti-inflammatory contexts .

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for isolating and identifying Saikogenin F from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., HPLC or TLC). Structural identification relies on spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry. For reproducibility, ensure detailed documentation of solvent ratios, column specifications, and spectral data .

Q. What in vitro assays are commonly used to evaluate this compound’s anticancer activity?

Cell proliferation assays (e.g., MTT or CCK-8) using cancer cell lines like A549 (lung carcinoma) are standard. For example, this compound (50–90 μg/mL) inhibited A549 proliferation by 18.81–86.01%, demonstrating dose dependency. Include controls for solvent effects (e.g., DMSO) and validate results across multiple cell lines .

Q. How can researchers address solubility challenges in this compound formulations for in vivo studies?

Use co-solvents like DMSO (for stock solutions) and surfactants (e.g., Tween 80) in saline or PEG300 for in vivo delivery. Follow sequential mixing protocols to ensure clarity: e.g., dissolve in DMSO first, then add PEG300, Tween 80, and saline stepwise .

Advanced Research Questions

Q. What mechanisms underlie this compound’s modulation of intracellular calcium ([Ca²⁺]i) and its implications for anticancer activity?

this compound induces [Ca²⁺]i elevation via endoplasmic reticulum calcium release, potentially linked to apoptosis. Validate using calcium chelators (e.g., BAPTA-AM) and inhibitors (e.g., thapsigargin). Correlate calcium flux with downstream markers like caspase-3 activation .

Q. How should contradictory data on this compound’s efficacy across studies be resolved?

Conduct meta-analyses to identify variables affecting outcomes (e.g., cell line heterogeneity, batch purity). Use FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication studies with standardized protocols and orthogonal assays (e.g., RNA-seq to confirm pathway activation) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Modify the triterpenoid backbone at C-3, C-16, or C-23 hydroxyl groups. Use semi-synthetic approaches (e.g., acetylation, glycosylation) and validate purity via HPLC-MS. Compare derivatives using cytotoxicity assays and molecular docking to predict target interactions (e.g., COX-2 inhibition) .

Q. How can multi-omics approaches elucidate this compound’s pleiotropic effects in cancer models?

Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map signaling networks. For example, link PGE2 suppression (via COX-2 inhibition) to downstream immune modulation. Use pathway enrichment tools (e.g., KEGG, GO) for mechanistic insights .

Q. Methodological Guidance

Q. What quality control measures are critical for ensuring this compound’s reproducibility in preclinical studies?

  • Purity: Confirm ≥98% purity via HPLC with UV/ELSD detection .
  • Stability: Store at -20°C in anhydrous DMSO; avoid freeze-thaw cycles.
  • Documentation: Report CAS No. (14356-59-3), batch-specific COA, and spectral data in supplementary materials .

Q. How should researchers design dose-response studies to minimize off-target effects?

Use a logarithmic concentration range (e.g., 10–100 μg/mL) with ≥6 data points. Include vehicle controls and cytotoxicity assays for non-cancer cells (e.g., HEK293). Apply nonlinear regression models (e.g., GraphPad Prism) to calculate IC50 values .

Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties?

Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and AutoDock Vina for target binding simulations. Cross-validate predictions with experimental data (e.g., plasma stability assays) .

Eigenschaften

IUPAC Name

(1S,2S,4S,5R,8R,9R,10S,13S,14R,17S,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-ene-2,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-24(2)13-14-29-18-34-30(21(29)15-24)12-8-20-25(3)10-9-22(32)26(4,17-31)19(25)7-11-27(20,5)28(30,6)16-23(29)33/h8,12,19-23,31-33H,7,9-11,13-18H2,1-6H3/t19-,20-,21-,22+,23+,25+,26+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBQSOTVBGNWDI-CUMBFETHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C=C[C@@]45[C@]3(C[C@@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saikogenin F
Reactant of Route 2
Saikogenin F
Reactant of Route 3
Saikogenin F
Reactant of Route 4
Saikogenin F
Reactant of Route 5
Saikogenin F
Reactant of Route 6
Saikogenin F

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.